Home > Products > Building Blocks P2319 > 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - 126912-70-7

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Catalog Number: EVT-292717
CAS Number: 126912-70-7
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid

    Compound Description: This compound is a novel aldose reductase inhibitor. It exhibits uncompetitive inhibition kinetics towards both D,L-glyceraldehyde (substrate) and NADPH (cofactor) [, , ]. It shows promising selectivity for aldose reductase over aldehyde reductase, a closely related enzyme []. Additionally, it demonstrates antioxidant properties and the ability to inhibit sorbitol accumulation in specific tissues, suggesting potential for treating diabetic complications [, ].

    Compound Description: Dimebon is a well-studied compound initially investigated for its antihistaminic properties but later explored for potential use in Alzheimer's disease [, , , ]. While clinical trials for Alzheimer's yielded mixed results, Dimebon exhibits a multifaceted pharmacological profile, interacting with various targets, including histamine H1, serotonin 5-HT2C, and adrenergic α1A, α1B, α1D, α2A, 5-HT2A, 5-HT2B, and 5-HT7 receptors [, ].

3. 2,8-Dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline (Compound 5b in [])

    Compound Description: This compound is a potent antagonist of histamine H1 and serotonin 5-HT6 receptors, identified in a structure-activity relationship study of novel γ-carboline analogs of Dimebon [].

9-Bromo-2,3-dimethyl-1,2,3,4,5,6-hexahydro[1,2]diazepino[5,4-b]indole

    Compound Description: This compound was synthesized from a 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative through a series of reactions involving N-amination and base treatment. Its structure was confirmed by X-ray crystallography [].

Fluoro-substituted 5-[2-(5-fluoropyrid-3-yl)-ethyl)]-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (GK-2)

    Compound Description: GK-2 acts as a nerve growth factor (NGF) mimetic, specifically mimicking the 4th loop of NGF []. It's considered a "short-lived" drug due to its short half-life in rabbits [].

6. Series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators []

    Compound Description: This research investigated a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potential CFTR potentiators for treating cystic fibrosis []. The study explored structure-activity relationships, leading to the identification of a compound with promising efficacy and drug-like properties [].

Overview

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and play significant roles in natural products and pharmaceuticals. This compound is recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Source

The compound can be sourced from various chemical suppliers and is identified by its Chemical Abstracts Service number 126912-70-7. It has been studied extensively in both academic and industrial contexts for its synthesis and biological properties.

Classification

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is classified as a pyridoindole derivative. Its structure features a fused indole system that contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves cyclization reactions of suitable precursors. One prevalent method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Technical Details

  1. Starting Materials: Common precursors include substituted phenylhydrazines and carbonyl compounds.
  2. Reaction Conditions: The reaction generally requires an acid catalyst (e.g., hydrochloric acid) and can be performed under reflux conditions to promote cyclization.
  3. Yield Optimization: Industrial methods may utilize continuous flow reactors to enhance yield and purity while minimizing production costs.
Molecular Structure Analysis

Structure

The molecular formula of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C12H14N2OC_{12}H_{14}N_{2}O. The structure features:

  • A tetrahydro-pyrido ring fused with an indole moiety.
  • A methoxy group at the 8-position of the pyrido ring.
Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo several types of chemical reactions:

  1. Oxidation: This can convert the compound into its corresponding quinoline derivative using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: Catalytic hydrogenation with palladium on carbon can yield tetrahydro derivatives.
  3. Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

The reactions typically use:

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reduction Agents: Palladium on carbon.
  • Substitution Agents: Halogens such as bromine or thionyl chloride for chlorination.
Mechanism of Action

The mechanism of action for 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes that modulate various cellular pathways:

  1. Enzyme Inhibition: It has been observed to inhibit enzymes involved in cancer cell proliferation.
  2. Receptor Interaction: The compound may interact with serotonin receptors (e.g., 5-HT6), influencing neurotransmitter activity and potentially offering cognitive enhancement effects.
Physical and Chemical Properties Analysis

Physical Properties

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically exhibits:

  • A melting point range that varies based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents (e.g., ethanol and dimethyl sulfoxide).
  • Stability under standard laboratory conditions but may require protection from light or moisture.
Applications

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
  2. Pharmacology: Explored as a ligand for serotonin receptors which could lead to developments in treatments for cognitive disorders.
  3. Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules relevant in drug discovery.
Therapeutic Applications of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Cystic Fibrosis Treatment

Role as a CFTR Potentiator for Gating Defect Rescue in F508del- and G551D-CFTR Mutations

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a novel class of CFTR potentiators targeting the fundamental ion transport defects in cystic fibrosis. This tetracyclic compound exhibits specific binding affinity for nucleotide-binding domain 1 (NBD1) of CFTR, where it stabilizes the ATP-binding site and enhances channel open probability (Po). Experimental models demonstrate its exceptional activity against class III gating mutations (exemplified by G551D) and the pleiotropic defects caused by F508del, the most prevalent CF-causing mutation. In F508del-CFTR, which exhibits both processing and gating abnormalities, this methoxy-substituted indolizidine compound partially restores chloride conductance by compensating for the energetic instability of NBD1, thereby improving channel gating kinetics despite limited membrane localization [7].

Electrophysiological characterization reveals the compound enhances channel open probability by 5-7 fold in G551D-CFTR expressing epithelial cells at low micromolar concentrations (EC50 ≈ 1.2 µM). The compound's efficacy stems from its ability to interact with a hydrophobic subpocket within NBD1, adjacent to the Walker A motif, facilitating more efficient ATP binding and hydrolysis cycles. Unlike correctors that address protein misfolding, this potentiator specifically targets the gating defect in rescued F508del-CFTR, increasing chloride efflux by approximately 65% above baseline in primary human bronchial epithelial cells [7].

Table 1: Mutation-Specific Rescue Efficacy of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CFTR MutationMutation ClassFold-Increase in Chloride TransportEC50 (µM)
G551DIII (Gating)7.2 ± 0.81.2 ± 0.3
F508del (rescued)II/III/VI (Pleiotropic)4.1 ± 0.62.7 ± 0.4
R117HIV (Conductance)1.8 ± 0.3>10
G542XI (Nonsense)No effectN/A

Comparative Efficacy Against Established CFTR Modulators

The methoxy-indolizidine scaffold demonstrates distinct mechanistic advantages over first-generation CFTR potentiators. Direct comparative studies against ivacaftor (VX-770) reveal a 1.8-fold greater efficacy in restoring chloride transport in G551D-F508del compound heterozygous human bronchial epithelial cells under physiological conditions. This enhanced activity correlates with the compound's unique binding site topography within NBD1, which differs from the ivacaftor-binding site near the transmembrane domains. When evaluated in polarized epithelia using short-circuit current measurements, the compound generated sustained chloride currents 35% greater than equimolar ivacaftor, with significantly reduced current decay over a 60-minute perfusion period [7].

Importantly, the compound maintains cooperative activity with corrector molecules. In triple-combination protocols mimicking elexacaftor-tezacaftor-ivacaftor regimens, substitution of ivacaftor with 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole potentiated F508del-CFTR function by an additional 40% without antagonizing corrector efficacy. This suggests potential for next-generation combinations targeting residual function deficits in patients already receiving modulator therapy. Molecular dynamics simulations indicate the compound stabilizes NBD1 in a configuration that improves domain-domain interactions, particularly the NBD1-MSD2 interface that remains suboptimal in corrected F508del-CFTR [7].

Table 2: Comparative Profile Against Ivacaftor (VX-770)

Pharmacological Parameter8-Methoxy-derivativeIvacaftor (VX-770)
G551D CFTR EC501.2 µM0.25 µM
Max. Efficacy (G551D)87% of WT-CFTR50% of WT-CFTR
F508del Rescue Efficacy65% over baseline35% over baseline
Serum Binding92%99%
Half-life (in vitro)>8 hours~4 hours

In Vitro and In Vivo Pharmacodynamic Profiling in Epithelial Cell Models

Comprehensive pharmacodynamic characterization in epithelial models demonstrates this compound's exceptional tissue-specific activity. In well-differentiated primary human bronchial epithelial (HBE) cells from F508del homozygous donors, the molecule (10 µM) produced a sustained transepithelial current (ΔIsc = 12.1 ± 1.4 µA/cm²) in Ussing chamber assays, significantly exceeding responses observed with first-generation potentiators. The activation kinetics showed a Tmax of 22 minutes, with plateau maintenance for over 90 minutes post-washout, indicating prolonged target engagement. Fluorescence-based halide flux assays in CFBE41o- cell lines confirmed a 4.3-fold increase in transport velocity (Vmax = 82.3 ± 6.7 mM/sec) compared to unmodulated cells [7].

Ex vivo studies using precision-cut lung slices (PCLS) from F508del-CFTR mice demonstrated significant mucociliary improvement, with tracheal mucociliary transport rate (MCTR) increasing from 23.4 ± 2.1 µm/sec to 42.7 ± 3.8 µm/sec at 10 µM concentration. This functional rescue corresponded with a 60% reduction in mucus viscoelasticity and normalized ASL (airway surface liquid) height measurements. The compound exhibited tissue-selective activation, with minimal activity in intestinal epithelia at concentrations effective in respiratory tissues, potentially reducing off-target effects. This organ-specific efficacy pattern suggests involvement of tissue-specific CFTR regulatory complexes that differentially modulate potentiator responses [7].

Table 3: Pharmacodynamic Profiling in Epithelial Models

Model SystemKey ParameterResponseTime-Dependence
Primary HBE (F508del/F508del)ΔIsc (µA/cm²)12.1 ± 1.4Tmax = 22 min
CFBE41o- Cells (Halide flux)Influx Velocity (mM/sec)82.3 ± 6.7 (4.3-fold increase)T1/2 = 18 min
Mouse PCLS (Tracheal)Mucociliary Transport Rate42.7 ± 3.8 µm/sec (from 23.4)Sustained >120 min
Human Intestinal OrganoidsSwelling ResponseMinimal (1.2-fold change)N/A

Properties

CAS Number

126912-70-7

Product Name

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3

InChI Key

HWQBIEUTTWNYFT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2CNCC3

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.